molecular formula C11H12O3 B14160546 4-Hydroxy-3-methoxy-5-prop-1-enylbenzaldehyde CAS No. 5438-52-8

4-Hydroxy-3-methoxy-5-prop-1-enylbenzaldehyde

Cat. No.: B14160546
CAS No.: 5438-52-8
M. Wt: 192.21 g/mol
InChI Key: SCMSPRSQZVKKAD-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxy-5-prop-1-enylbenzaldehyde is an organic compound with the molecular formula C10H10O3. It is a derivative of benzaldehyde, characterized by the presence of hydroxy, methoxy, and prop-1-enyl groups. This compound is known for its aromatic properties and is often used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methoxy-5-prop-1-enylbenzaldehyde typically involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methoxy-5-prop-1-enylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 4-Hydroxy-3-methoxy-5-prop-1-enylbenzoic acid.

    Reduction: 4-Hydroxy-3-methoxy-5-prop-1-enylbenzyl alcohol.

    Substitution: Various alkylated derivatives depending on the substituent used.

Scientific Research Applications

4-Hydroxy-3-methoxy-5-prop-1-enylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxy-5-prop-1-enylbenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their function.

Comparison with Similar Compounds

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A closely related compound with similar functional groups but lacking the prop-1-enyl group.

    Isovanillin (3-Hydroxy-4-methoxybenzaldehyde): Another isomer with the hydroxy and methoxy groups in different positions.

Uniqueness: 4-Hydroxy-3-methoxy-5-prop-1-enylbenzaldehyde is unique due to the presence of the prop-1-enyl group, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

5438-52-8

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-hydroxy-3-methoxy-5-prop-1-enylbenzaldehyde

InChI

InChI=1S/C11H12O3/c1-3-4-9-5-8(7-12)6-10(14-2)11(9)13/h3-7,13H,1-2H3

InChI Key

SCMSPRSQZVKKAD-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=C(C(=CC(=C1)C=O)OC)O

Origin of Product

United States

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